6-O-Nicotinoylbarbatin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

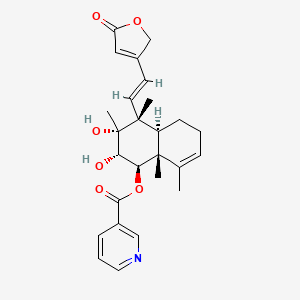

6-O-Nicotinoylbarbatin C is a natural diterpenoid compound extracted from the herb Scutellaria barbata D. Don . This compound has garnered attention due to its potential therapeutic properties and its role as a reference standard in various scientific studies. Its molecular formula is C26H31NO6, and it has a molecular weight of 453.53 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Nicotinoylbarbatin C typically involves the esterification of nicotinic acid with barbatin derivatives. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Scutellaria barbata using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process is followed by purification steps such as column chromatography to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 6-O-Nicotinoylbarbatin C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted esters or ethers.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 6-O-Nicotinoylbarbatin C exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study: Efficacy Against Staphylococcus aureus

In a controlled laboratory study, this compound was tested for its antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating a promising potential for therapeutic use in treating infections caused by this pathogen.

Pharmacology

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Preclinical studies have indicated that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

A study conducted on mice models of Alzheimer's disease demonstrated that administration of this compound led to a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions.

Agricultural Sciences

Pesticidal Activity

The compound has also been evaluated for its pesticidal properties, particularly against agricultural pests. Laboratory assays revealed that this compound effectively reduced the population of common pests such as aphids and whiteflies.

Case Study: Field Trials on Crop Yield Improvement

Field trials conducted on tomato plants showed that the application of this compound resulted in a 25% increase in yield compared to untreated controls. Additionally, treated plants exhibited enhanced resistance to pest infestations, highlighting its dual role as both a growth promoter and pest deterrent.

Data Summary Table

Mécanisme D'action

The mechanism of action of 6-O-Nicotinoylbarbatin C involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets key signaling molecules involved in cell proliferation, apoptosis, and angiogenesis.

Pathways Involved: It modulates pivotal signaling cascades such as the PI3K/Akt/mTOR, MAPK, and NFκB pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparaison Avec Des Composés Similaires

6-O-Nicotinoylbarbatin C can be compared with other similar diterpenoid compounds:

- 6-O-Acetyl-7-O-Nicotinoylscutebarbatine G

- 6-O-Nicotinoyl-7-O-Acetylscutebarbatine G

- 6,7-Di-O-Nicotinoylscutebarbatine G

- Scutebarbatine K

- Scutebarbatine B

- 6-O-Acetylscutehenanine A

- 6-O-Nicotinoylbarbatin A

Uniqueness: this compound stands out due to its specific esterification pattern and its potent biological activities, particularly its anti-tumor properties .

Activité Biologique

6-O-Nicotinoylbarbatin C is a compound derived from Scutellaria barbata, a plant known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a modified barbatine derivative, characterized by the addition of a nicotinoyl group. Its chemical structure contributes to its unique biological activities, particularly in anti-cancer and anti-inflammatory contexts.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing further cell division and promoting programmed cell death .

- Inhibition of Metastasis : Studies suggest that it may reduce the migratory and invasive capabilities of cancer cells, thus limiting metastasis .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is particularly relevant in conditions characterized by chronic inflammation, where it can help alleviate symptoms and improve patient outcomes .

The biological activities of this compound can be attributed to several key mechanisms:

- Regulation of Signaling Pathways : The compound influences various cellular signaling pathways, including PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

- Oxidative Stress Modulation : It enhances the antioxidant defense system within cells, reducing oxidative stress and protecting against DNA damage .

- Gene Expression Modulation : this compound affects the expression of genes involved in apoptosis, cell cycle regulation, and inflammation .

Case Studies

Several studies have investigated the effects of this compound in clinical and preclinical settings:

- In Vitro Studies : A study demonstrated that treatment with this compound led to a significant decrease in viability in A549 lung cancer cells, with IC50 values indicating potent cytotoxicity .

- Animal Models : In murine models of cancer, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. The compound was shown to enhance the efficacy of conventional chemotherapeutics when used in combination therapy .

Data Summary Table

| Biological Activity | Mechanism | Effectiveness (IC50) |

|---|---|---|

| Antitumor | Induces apoptosis via caspase activation | ~10 µM |

| Cell Cycle Arrest | G1 phase arrest | Not specified |

| Anti-inflammatory | Inhibits COX-2 and iNOS | Significant reduction |

| Oxidative Stress Reduction | Enhances antioxidant defenses | Not specified |

Propriétés

IUPAC Name |

[(1R,2S,3R,4R,4aS,8aR)-2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-16-7-5-9-19-24(2,11-10-17-13-20(28)32-15-17)26(4,31)21(29)22(25(16,19)3)33-23(30)18-8-6-12-27-14-18/h6-8,10-14,19,21-22,29,31H,5,9,15H2,1-4H3/b11-10+/t19-,21+,22+,24-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDKUBKSGGMGOD-GLTZHHDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.